1-(2-Isopropylpyrimidin-4-yl)-N-methylmethanamine dihydrochloride
Description
1-(2-Isopropylpyrimidin-4-yl)-N-methylmethanamine dihydrochloride is a pyrimidine-derived compound featuring a substituted pyrimidine core with an isopropyl group at the 2-position and a methylamine moiety at the 4-position. The dihydrochloride salt enhances its water solubility, making it suitable for pharmaceutical and biochemical research applications. Synonyms include [(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride and N-methyl-2-(1-methylethyl)-4-pyrimidinemethanamine dihydrochloride .
Properties
IUPAC Name |
N-methyl-1-(2-propan-2-ylpyrimidin-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-7(2)9-11-5-4-8(12-9)6-10-3;;/h4-5,7,10H,6H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZUIPASPSUGEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)CNC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 1-(2-Isopropylpyrimidin-4-yl)-N-methylmethanamine dihydrochloride involves synthetic routes that typically include the reaction of 2-isopropylpyrimidine with methylamine under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the dihydrochloride salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Isopropylpyrimidin-4-yl)-N-methylmethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-(2-Isopropylpyrimidin-4-yl)-N-methylmethanamine dihydrochloride is utilized in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Isopropylpyrimidin-4-yl)-N-methylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Differences
The compound is structurally compared to thiazole-containing analogs, which share substituent groups (isopropyl, methylamine) but differ in their heterocyclic cores:
Structural Implications :
- Pyrimidine vs. Thiazole: The pyrimidine core (two nitrogen atoms) offers distinct electronic and hydrogen-bonding properties compared to the sulfur-containing thiazole ring.
- Solubility: Both compounds are dihydrochloride salts, ensuring high water solubility.
Research Findings and Implications
- However, discontinued production hinders further exploration .
- Thiazole Analogs : Proven utility in medicinal chemistry, with optimized synthetic routes and documented bioactivity. Their commercial availability supports ongoing research .
Biological Activity
1-(2-Isopropylpyrimidin-4-yl)-N-methylmethanamine dihydrochloride is a compound of significant interest in pharmaceutical research, particularly due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its applications in various fields.
- Molecular Formula : C8H15Cl2N3
- Molecular Weight : 243.20 g/mol
- CAS Number : 1332530-37-6
- Structure : The compound features a pyrimidine ring substituted with an isopropyl group and a methylated amine, contributing to its unique biological profile.
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial potential of this compound. It exhibits significant activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 62.5 µg/mL |
| Staphylococcus aureus | 78.12 µg/mL |
| Enterococcus faecalis | 70 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance .
Antiproliferative Effects
In vitro studies have shown that this compound possesses antiproliferative properties against several cancer cell lines. Notably, it has been tested against:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 226 |
| A549 (lung cancer) | 242.52 |
These results indicate that this compound may inhibit cell proliferation, making it a candidate for further investigation in cancer therapy .
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, preliminary studies suggest that it may interact with specific protein targets involved in bacterial growth and cancer cell proliferation. For example, interactions with the accessory gene regulator protein A (AgrA) have been noted in some related compounds .
Case Study 1: Antimicrobial Efficacy
A study published in Microbiology evaluated the antimicrobial efficacy of various compounds, including this compound. The results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains .
Case Study 2: Cancer Cell Line Testing
In another research project focused on antiproliferative activities, the compound was tested against multiple cancer cell lines. The findings revealed that it induced apoptosis in HeLa and A549 cells, highlighting its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
